2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine
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Overview
Description
2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is an organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions. The reaction is carried out at 50°C to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has been extensively studied for its potential in cancer therapy. It acts as a potent inhibitor of FGFR1, FGFR2, and FGFR3, which are involved in the progression of various cancers such as breast cancer, lung cancer, and prostate cancer . The compound has shown promising results in inhibiting cancer cell proliferation, inducing apoptosis, and preventing cell migration and invasion .
Mechanism of Action
The compound exerts its effects by targeting the FGFR signaling pathway. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . By inhibiting FGFRs, 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine disrupts these signaling pathways, leading to reduced cancer cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyridine derivatives such as 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine . These compounds also exhibit inhibitory activity against FGFRs but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine lies in its specific structure, which allows for effective binding to FGFRs and subsequent inhibition of cancer cell growth .
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3O/c1-14-8-3-5-12-10-9(8)7(2-4-11)6-13-10/h3,5-6H,2,4,11H2,1H3,(H,12,13) |
InChI Key |
RUQSYJWJSCUKMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)CCN |
Origin of Product |
United States |
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